molecular formula C6H5F2N B040438 2-(Difluoromethyl)pyridine CAS No. 114468-01-8

2-(Difluoromethyl)pyridine

Cat. No. B040438
M. Wt: 129.11 g/mol
InChI Key: KUHSAAHTEMAJTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-(Difluoromethyl)pyridine can be synthesized through various methodologies, emphasizing the importance of efficient and scalable routes. Desrosiers et al. (2014) reported a scalable de novo synthesis of difluoromethyl pyridines from inexpensive materials, highlighting a user-friendly approach that allows for diverse substitution patterns on the pyridine ring and the difluoromethyl group (Desrosiers et al., 2014). Zhao et al. (2010) discovered difluoromethyl 2-pyridyl sulfone as a novel gem-difluoroolefination reagent for aldehydes and ketones, contributing to the repertoire of methods for introducing difluoromethyl groups into aromatic compounds (Zhao et al., 2010).

Scientific Research Applications

  • Synthesis of Aromatic Ketones

    2-(trifluoromethylsulfonyloxy)pyridine (TFOP) is used as a reagent for the synthesis of aromatic ketone compounds from carboxylic acids and aromatic hydrocarbons, which can be applied in the synthesis of 2-acylthiophenes (Keumi et al., 1988).

  • Gem-difluoroolefination Reagent

    Difluoromethyl 2-pyridyl sulfone acts as a novel and efficient gem-difluoroolefination reagent for aldehydes and ketones, which involves a relatively stable fluorinated sulfinate intermediate (Zhao et al., 2010).

  • Regioselective Synthesis

    A scalable, regioselective synthesis approach of 2-difluoromethyl pyridines from inexpensive materials is used, allowing for diverse substitution patterns and applications in pharmaceuticals and biotechnology (Desrosiers et al., 2014).

  • Large-scale Synthesis of (Trifluoromethoxy)pyridines

    These provide valuable building blocks for life-sciences research and include the first X-ray crystallographic structure determinations (Manteau et al., 2010).

  • Selective Fluorescent Turn-off Sensing of Pd2+ Ion

    Pyridine-2,6-dicarboxamide-based scaffolds with appended naphthyl groups effectively detect Pd2+ ions in various mediums and are used in paper strips, polystyrene films, and cell imaging (Kumar et al., 2017).

Safety And Hazards

When handling 2-(Difluoromethyl)pyridine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHSAAHTEMAJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348651
Record name 2-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)pyridine

CAS RN

114468-01-8
Record name 2-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114468-01-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
L Santos, A Panossian, M Donnard, JP Vors… - Organic …, 2020 - ACS Publications
The functionalization of 3-(difluoromethyl)pyridine has been developed via direct deprotonation of -CHF 2 with a lithiated base and subsequent trap** with various electrophiles in THF…
Number of citations: 18 pubs.acs.org
TT Tung, TN Quoc - RSC Medicinal Chemistry, 2021 - pubs.rsc.org
Herein, we demonstrate that 2-difluoromethylpyridine is a bioisosteric replacement of pyridine-N-oxide. Using the quorum sensing inhibitor 4NPO as a model compound, a library of 2-…
Number of citations: 2 pubs.rsc.org
Y Álvarez‐Casao, CAMR van Slagmaat… - …, 2018 - Wiley Online Library
An efficient cross‐dehydrogenative coupling of o‐xylene under neat conditions, which brings important industrial benefits towards the synthesis of a monomer used in polyimide resins, …
B Bayarmagnai, C Matheis, K Jouvin… - Angewandte …, 2015 - Wiley Online Library
A copper‐CF 2 H complex generated in situ from copper thiocyanate and TMSCF 2 H smoothly converts organothiocyanates into valuable difluoromethyl thioethers. This reaction step …
Number of citations: 181 onlinelibrary.wiley.com
G Luo, L Chen, WA Kostich, B Hamman… - Journal of Medicinal …, 2022 - ACS Publications
Recent mouse knockout studies identified adapter protein-2 associated kinase 1 (AAK1) as a viable target for treating neuropathic pain. Potent small-molecule inhibitors of AAK1 have …
Number of citations: 10 pubs.acs.org
MA Lytkina, EV Eliseenkov, VP Boyarskii… - Russian Journal of …, 2017 - Springer
Free radical difluoromethylation of protonated heteroaromatic bases was accomplished using sodium difluoromethanesulfinate in combination with tert-butyl hydroperoxide in a two-…
Number of citations: 10 link.springer.com
A Lindgren, G Eklund, D Turek, J Malmquist… - Drug Metabolism and …, 2013 - ASPET
Recently, the discovery of the aminoisoindoles as potent and selective inhibitors of β-secretase was reported, including the close structural analogs compound (S)-1-pyridin-4-yl-4-fluoro…
Number of citations: 5 dmd.aspetjournals.org
S Perreault, F Arjmand, J Chandrasekhar… - ACS Medicinal …, 2020 - ACS Publications
A series of PI3Kβ selective inhibitors derived from a novel 4-(1H-benzo[d]imidazol-1-yl)quinoline chemotype has been rationally designed. Crucial to achieving the desired selectivity …
Number of citations: 9 pubs.acs.org
J Aasa, Y Hu, G Eklund, A Lindgren… - Drug Metabolism and …, 2013 - ASPET
Time-dependent inhibition (TDI) of the cytochrome P450 (P450) family of enzymes is usually studied in human liver microsomes (HLM) by investigating whether the inhibitory potency is …
Number of citations: 9 dmd.aspetjournals.org
K Fujikawa, A Kobayashi, H Amii - Synthesis, 2012 - thieme-connect.com
A convenient route to difluoromethylated pyridines was developed that involves copper-promoted cross-coupling of halopyridines with ethyl difluoro(trimethylsilyl)acetate and …
Number of citations: 53 www.thieme-connect.com

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